molecular formula C18H22N4O4S2 B2480164 4-isopropoxy-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 476466-11-2

4-isopropoxy-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2480164
CAS RN: 476466-11-2
M. Wt: 422.52
InChI Key: KWLHWHICKABBEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "4-isopropoxy-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide" involves multiple steps, including reactions of thioamides, benzyl isocyanide, and water in the presence of catalytic amounts of Pd(dppf)Cl2 and Cu(OAc)2 to afford novel cyclic compounds and open-chain products depending on the reaction conditions. These methods enable the construction of complex molecules with potential bioactive properties (Xi et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been established through spectral analysis and X-ray diffraction studies, revealing detailed conformation and interaction patterns. These studies are crucial for understanding the spatial arrangement of atoms within the molecule and their implications on reactivity and interactions with biological targets (Sharma et al., 2016).

Chemical Reactions and Properties

The reactivity of such compounds includes the ability to undergo various chemical reactions, forming new heterocyclic compounds with potential insecticidal activity. These reactions exploit the reactivity of functional groups present in the molecule, leading to the synthesis of derivatives with enhanced biological or physical properties (Mohamed et al., 2020).

Scientific Research Applications

Pharmacokinetics and Metabolism

  • A study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans revealed comprehensive pharmacokinetic profiles, indicating principal elimination via feces and identifying metabolites through high-performance liquid chromatography and NMR spectroscopy (Renzulli et al., 2011).

Potential Therapeutic Applications

  • Research on SG-HQ2, a synthetic analogue of gallic acid, demonstrated its ability to inhibit mast cell-mediated allergic inflammation, potentially offering a new therapeutic approach for allergic inflammatory diseases by suppressing histamine release and pro-inflammatory cytokines (Je et al., 2015).

Neuropharmacology and Mental Health

  • A PET study on neuroinflammation in schizophrenia-related psychosis suggested the role of neuroinflammation in the pathophysiology of schizophrenia, using specific ligands for imaging of activated microglia cells (Doorduin et al., 2009).

Chemical Synthesis and Drug Discovery

  • A study on the synthesis of benzo[d]thiazol derivatives explored their potential antidepressant and anticonvulsant effects, highlighting the importance of structural modification in drug discovery for psychiatric and neurological disorders (Jin et al., 2019).

properties

IUPAC Name

N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S2/c1-12(2)26-14-5-3-13(4-6-14)16(24)19-17-20-21-18(28-17)27-11-15(23)22-7-9-25-10-8-22/h3-6,12H,7-11H2,1-2H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLHWHICKABBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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